3-Methyl-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
3-Methyl-8-azabicyclo[3.2.1]octan-3-ol, also known as tropine, is a bicyclic organic compound with the molecular formula C8H15NO. It is a derivative of tropane and is structurally characterized by a bicyclic ring system with a nitrogen atom and a hydroxyl group. This compound is a key intermediate in the synthesis of various tropane alkaloids, which are known for their significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the reduction of tropinone. Tropinone can be reduced using sodium amalgam in the presence of ethanol to yield tropine. Another method involves the catalytic hydrogenation of tropinone using palladium on carbon as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a palladium catalyst to reduce tropinone to tropine .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of tropinone.
Reduction: Formation of various tropane derivatives.
Substitution: Formation of chlorinated tropane derivatives.
Scientific Research Applications
3-Methyl-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various tropane alkaloids.
Biology: It serves as a model compound for studying the structure-activity relationships of tropane alkaloids.
Medicine: Tropine derivatives are used in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with various molecular targets, particularly in the nervous system. It acts as an anticholinergic agent by inhibiting the action of acetylcholine at muscarinic receptors. This inhibition leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced muscle spasms and decreased secretion of bodily fluids .
Comparison with Similar Compounds
Similar Compounds
Tropinone: A precursor in the synthesis of tropine.
Scopolamine: A tropane alkaloid with similar anticholinergic properties.
Atropine: Another tropane alkaloid used in medicine for its anticholinergic effects.
Uniqueness
3-Methyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications
Properties
IUPAC Name |
3-methyl-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(10)4-6-2-3-7(5-8)9-6/h6-7,9-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPSDOLVFRJEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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